
4-Bromo-2-chloro-3-fluorophenol
Übersicht
Beschreibung
4-Bromo-2-chloro-3-fluorophenol: is an aromatic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a hydroxyl group
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-3-fluorophenol has several applications in scientific research:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Pharmaceutical Research: : The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its halogenated structure, which can enhance binding affinity and selectivity.
-
Materials Science: : It is used in the synthesis of advanced materials, such as polymers and liquid crystals, where the presence of halogen atoms can influence the material properties.
-
Environmental Studies: : The compound is studied for its potential environmental impact and degradation pathways, particularly in the context of halogenated phenols.
Safety and Hazards
“4-Bromo-2-chloro-3-fluorophenol” is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
4-Bromo-2-chloro-3-fluorophenol is a phenolic organic compound
Mode of Action
They can form hydrogen bonds with proteins, disrupting their normal function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Phenolic compounds, in general, can influence a variety of biochemical pathways, depending on their specific targets. They may affect enzyme activity, disrupt cell membrane function, or interfere with signal transduction pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.03 , which could influence its distribution within the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Given its phenolic nature, it may exert antioxidant, anti-inflammatory, or antimicrobial effects, among others . The specific effects would depend on the compound’s targets and the biochemical pathways it influences.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . Furthermore, the compound’s effects may also be influenced by the physiological and pathological state of the individual.
Biochemische Analyse
Biochemical Properties
4-Bromo-2-chloro-3-fluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as laccases and hydroxylases. For instance, laccases, which are copper-containing oxidase enzymes, can catalyze the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, hydroxylases, which introduce hydroxyl groups into organic substrates, can modify this compound, potentially altering its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to modulate the expression of genes involved in oxidative stress responses and detoxification pathways. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to heat, light, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dose-dependent studies in understanding the safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of this compound, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with cofactors such as NADPH can also influence its metabolic fate and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum or mitochondria, where it may interact with organelle-specific proteins and influence organelle function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3-fluorophenol can be achieved through several methods:
-
Electrophilic Halogenation: : This method involves the introduction of halogen atoms into the phenol ring through electrophilic substitution reactions. For instance, starting with 3-fluorophenol, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the para position. Chlorination can then be performed using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom at the ortho position relative to the hydroxyl group.
-
Sandmeyer Reaction: : This method involves the diazotization of aniline derivatives followed by substitution with halogen atoms. For example, starting with 3-fluoro-4-nitroaniline, the nitro group can be reduced to an amine, which is then diazotized and subsequently treated with copper(I) bromide and copper(I) chloride to introduce the bromine and chlorine atoms, respectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : 4-Bromo-2-chloro-3-fluorophenol can undergo nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, treatment with sodium methoxide can replace the bromine atom with a methoxy group.
-
Oxidation Reactions: : The hydroxyl group in this compound can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of 4-Bromo-2-chloro-3-fluorobenzaldehyde.
-
Reduction Reactions: : The halogen atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, resulting in the formation of 3-fluorophenol.
Common Reagents and Conditions
Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Chlorination: Chlorine (Cl2) with iron(III) chloride (FeCl3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: 4-Methoxy-2-chloro-3-fluorophenol (when treated with sodium methoxide).
Oxidation: 4-Bromo-2-chloro-3-fluorobenzaldehyde.
Reduction: 3-Fluorophenol.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chloro-3-fluorophenol can be compared with other halogenated phenols:
4-Bromo-2-fluorophenol: Lacks the chlorine atom, which can affect its reactivity and binding properties.
4-Chloro-2-fluorophenol: Lacks the bromine atom, which can influence its chemical behavior and applications.
4-Bromo-2-chlorophenol: Lacks the fluorine atom, which can alter its electronic properties and reactivity.
The presence of all three halogen atoms in this compound makes it unique, providing a combination of electronic effects and steric hindrance that can be exploited in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYEBPYESHRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680701 | |
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233026-52-2 | |
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233026-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


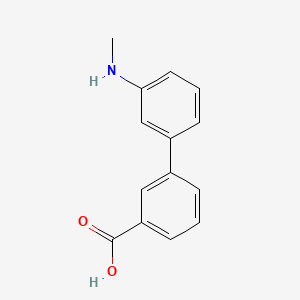
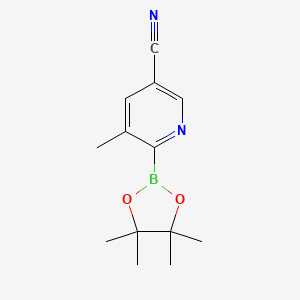
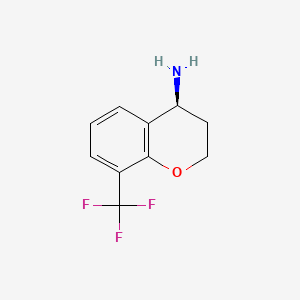
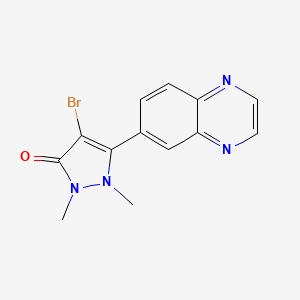
![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

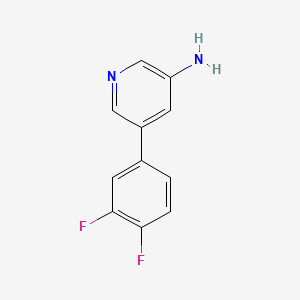
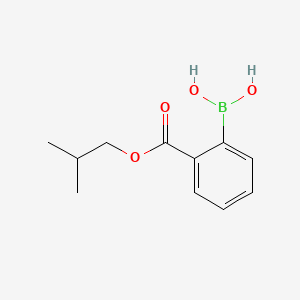
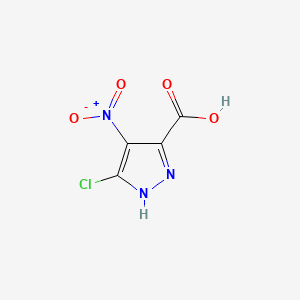

![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)
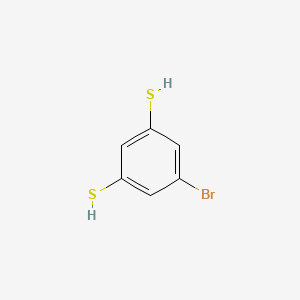

![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)
